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molecular formula C17H14N2O3 B1680725 Rosoxacin CAS No. 40034-42-2

Rosoxacin

Cat. No. B1680725
M. Wt: 294.30 g/mol
InChI Key: XBPZXDSZHPDXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04533735

Procedure details

A mixture of 100 mg of 3-(4-pyridyl)-N-ethylaniline (90% pure) and 108 mg of diethyl ethoxymethylenemalonate was heated at 165° C. for 0.5 hour. Then 2 g of polyphosphoric acid were added to the mixture, and heating was continued for another hour. A solution of 3 g of potassium hydroxide in 40 ml of water was then added to the reaction mixture, bringing it to a pH of 12-13; and the solution was heated on a steam bath for 30 minutes until it became clear. A pinch of activated charcoal was added, and the reaction mixture was stirred while hot for another 10 minutes and filtered. The residue was taken into 20 ml of methanol, heated, and then cooled. Filtration yielded 43 mg of 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)-3-quinolinecarboxylic acid as a slightly impure white solid. Another 19 mg of the product were found in the filtrate, bringing the total yield to 47%, based on the amount of 3-(4-pyridyl)-N-ethylaniline employed.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
108 mg
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:8]=[C:9]([CH:13]=[CH:14][CH:15]=2)[NH:10][CH2:11][CH3:12])=[CH:3][CH:2]=1.C([O:18][CH:19]=[C:20]([C:26](OCC)=O)[C:21]([O:23]CC)=[O:22])C.[OH-].[K+].C>O>[CH2:11]([N:10]1[C:9]2[C:13](=[CH:14][CH:15]=[C:7]([C:4]3[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=3)[CH:8]=2)[C:19](=[O:18])[C:20]([C:21]([OH:23])=[O:22])=[CH:26]1)[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C=1C=C(NCC)C=CC1
Name
Quantity
108 mg
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Two
Name
polyphosphoric acid
Quantity
2 g
Type
reactant
Smiles
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred while hot for another 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
was continued for another hour
TEMPERATURE
Type
TEMPERATURE
Details
and the solution was heated on a steam bath for 30 minutes until it
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)N1C=C(C(C2=CC=C(C=C12)C1=CC=NC=C1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 43 mg
YIELD: CALCULATEDPERCENTYIELD 29.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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